molecular formula C22H38N2O4S2 B14206313 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile CAS No. 850170-65-9

2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile

Cat. No.: B14206313
CAS No.: 850170-65-9
M. Wt: 458.7 g/mol
InChI Key: HNVFGEDQAISIIB-UHFFFAOYSA-N
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Description

2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfanyl groups attached to a butenedinitrile core, with each sulfanyl group further linked to a hexyl chain containing methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,3-dibromobut-2-enedinitrile with 6-(2-methoxyethoxy)hexanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium hydride, various nucleophiles, aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxyethoxy groups.

Scientific Research Applications

2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the nitrile groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis{[6-(2-ethoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
  • 2,3-Bis{[6-(2-propoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
  • 2,3-Bis{[6-(2-butoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile

Uniqueness

2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile stands out due to the presence of methoxyethoxy groups, which impart unique solubility and reactivity characteristics. These groups can enhance the compound’s ability to interact with various solvents and biological molecules, making it a versatile compound for research and industrial applications.

Properties

CAS No.

850170-65-9

Molecular Formula

C22H38N2O4S2

Molecular Weight

458.7 g/mol

IUPAC Name

2,3-bis[6-(2-methoxyethoxy)hexylsulfanyl]but-2-enedinitrile

InChI

InChI=1S/C22H38N2O4S2/c1-25-13-15-27-11-7-3-5-9-17-29-21(19-23)22(20-24)30-18-10-6-4-8-12-28-16-14-26-2/h3-18H2,1-2H3

InChI Key

HNVFGEDQAISIIB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCCCSC(=C(C#N)SCCCCCCOCCOC)C#N

Origin of Product

United States

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